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4-Amino-4-(p-tolyl)butanoic acid hydrochloride

Catalog No.
S3316713
CAS No.
1810070-01-9
M.F
C11H16ClNO2
M. Wt
229.70
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-4-(p-tolyl)butanoic acid hydrochloride

CAS Number

1810070-01-9

Product Name

4-Amino-4-(p-tolyl)butanoic acid hydrochloride

IUPAC Name

4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70

InChI

InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H

InChI Key

UEXGINOZWJGYAC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl

4-Amino-4-(p-tolyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of approximately 229.70 g/mol. It is characterized by its white to off-white solid appearance and is soluble in water. This compound features an amino group, a carboxylic acid, and a p-tolyl group, making it structurally significant in various chemical and biological applications .

The chemical reactivity of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride can be attributed to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, allowing it to form salts.
  • Esterification: The compound can react with alcohols to form esters under acidic conditions.
  • Amine Reactions: The amino group can engage in nucleophilic substitution reactions, reacting with electrophiles.

These reactions are fundamental for synthesizing derivatives or for use in various organic transformations.

Research indicates that 4-Amino-4-(p-tolyl)butanoic acid hydrochloride exhibits notable biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly as a modulator of gamma-aminobutyric acid (GABA) receptors, which play a critical role in inhibitory neurotransmission. This modulation may contribute to its anxiolytic and anticonvulsant properties . Additionally, the compound's structure suggests potential applications in neuropharmacology.

Several synthetic routes have been explored for producing 4-Amino-4-(p-tolyl)butanoic acid hydrochloride:

  • Amination of p-Tolyl Butyric Acid: This method involves the introduction of an amino group to p-tolyl butyric acid using ammonia or amines under suitable conditions.
  • Reductive Amination: Starting from ketones or aldehydes derived from p-tolyl butyric acid, reductive amination can be employed to introduce the amino group.
  • Direct Amine Substitution: The compound can also be synthesized through direct nucleophilic substitution of halides with amines .

These methods provide flexibility depending on the desired yield and purity.

4-Amino-4-(p-tolyl)butanoic acid hydrochloride has diverse applications:

  • Pharmaceuticals: It is primarily used in drug development, particularly for central nervous system disorders due to its potential GABAergic activity.
  • Research: The compound serves as a tool in biochemical studies focused on neurotransmitter interactions and receptor modulation.
  • Chemical Synthesis: It functions as an intermediate in synthesizing other complex organic molecules .

Interaction studies have highlighted the compound's ability to modulate GABA receptors, suggesting its potential therapeutic effects in treating anxiety and seizure disorders. In vitro studies have shown that it may enhance GABAergic transmission, leading to increased inhibitory effects on neuronal excitability . Further research is needed to elucidate the precise mechanisms and potential side effects.

Several compounds share structural similarities with 4-Amino-4-(p-tolyl)butanoic acid hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Aminobutyric AcidSimple amine and carboxylic acidNaturally occurring neurotransmitter
p-ToluenesulfonamideSulfonamide group instead of carboxylicUsed as an antibacterial agent
2-Amino-3-(p-tolyl)propanoic AcidSimilar p-tolyl groupExhibits different pharmacological properties

While these compounds share certain characteristics, 4-Amino-4-(p-tolyl)butanoic acid hydrochloride is unique due to its specific receptor interactions and potential therapeutic applications in neurology .

Catalytic asymmetric synthesis is pivotal for introducing chirality into β-amino acid frameworks. Transition metal catalysis, particularly with nickel, rhodium, and ruthenium complexes, has demonstrated exceptional efficacy. For example, nickel-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates achieves enantioselectivities exceeding 99% ee and yields of 95–99% under mild conditions (50°C, 50 atm H₂). The Ni–Binapine system tolerates both β-alkyl and β-aryl substrates, enabling the synthesis of diverse β-amino acid derivatives.

Organocatalytic approaches, though less explored for this specific compound, have shown promise in related β-amino acid syntheses. Chiral phosphoric acids catalyze Mannich-type reactions between imines and ketones, achieving enantiomeric ratios >20:1. Biocatalytic routes using immobilized Candida antarctica lipase B (CALB) resolve racemic β-amino esters via mechanochemical enzymatic hydrolysis, yielding enantiopure products (80% ee).

Table 1: Comparative Analysis of Catalytic Asymmetric Methods

Catalyst SystemSubstrate Classee (%)Yield (%)Reference
Ni–Binapineβ-Aryl acrylates9999
Rh–DuPhosβ-Alkyl acrylates9897
CALB (mechanochemical)N-Benzylated esters8055

Solid-Phase Synthetic Approaches for High-Purity Compound Production

While solid-phase synthesis of 4-amino-4-(p-tolyl)butanoic acid hydrochloride remains unreported, analogous β-amino acid syntheses provide actionable insights. Peptidomimetic β-amino acids are routinely synthesized on resin supports using Fmoc-protected building blocks. A hypothetical solid-phase route could involve:

  • Resin Loading: Coupling Fmoc-β-amino-alanine to Wang resin via ester linkage.
  • p-Tolyl Introduction: Mitsunobu reaction with p-tolylboronic acid under Pd catalysis.
  • Cleavage and Hydrochloridation: TFA-mediated resin cleavage followed by HCl treatment.

This method would enable iterative purification and high-purity yields, though empirical validation is required.

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemical strategies eliminate solvent use, enhancing sustainability. Liquid-assisted grinding (LAG) of racemic β-amino esters with CALB and 2-methyl-2-butanol achieves 55% conversion to enantiomerically enriched products (80% ee) within 30 minutes. Key parameters include:

  • Milling Frequency: 25 Hz optimal for enzyme stability.
  • Additive Ratio (η): η = 1.63 (0.5 equiv H₂O) balances reactivity and enzyme integrity.

Table 2: Mechanochemical Reaction Optimization

ParameterOptimal ValueOutcome
Milling Time30 min55% conversion
LAG Additive2-Methyl-2-butanol80% ee
Enzyme Loading40 mg/g substrate51% recovered SM

Continuous Flow Reactor-Based Manufacturing Processes

Continuous flow systems enhance scalability and reaction control. Gram-scale nickel-catalyzed hydrogenation (0.2 mol% catalyst loading) produces β-amino acids in >99% yield. Adapting this to flow reactors could:

  • Improve Mixing: Microfluidic channels ensure uniform H₂ distribution.
  • Reduce Reaction Time: Pressurized flow systems achieve full conversion in <1 hour.

Table 3: Batch vs. Flow Reactor Performance

MetricBatch ProcessFlow Reactor (Projected)
Catalyst Loading1 mol%0.2 mol%
Reaction Time12 hours45 minutes
Space-Time Yield8 g/L·h22 g/L·h

Density Functional Theory (DFT) Analysis of Electronic Structure

Computational Methodology

The electronic structure of 4-amino-4-(p-tolyl)butanoic acid hydrochloride has been investigated using density functional theory calculations employing the B3LYP hybrid functional with the 6-311++G(d,p) basis set [1]. The calculations were performed using the Gaussian 09 software package with full geometry optimization and frequency analysis to ensure stationary points correspond to true minima on the potential energy surface.

Electronic Properties and Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated to be -6.42 eV and -1.85 eV, respectively, yielding a HOMO-LUMO gap of 4.57 eV [1]. This relatively large energy gap indicates good chemical stability and low reactivity under normal conditions. The HOMO is predominantly localized on the amino nitrogen atom, while the LUMO shows significant contribution from the aromatic p-tolyl ring system.

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) surface reveals regions of electrophilic and nucleophilic character within the molecule [2]. The carboxylate oxygen atoms display the most negative potential (-0.085 au), making them favorable sites for electrophilic attack. Conversely, the amino nitrogen exhibits a positive potential (+0.042 au), indicating nucleophilic character. The aromatic ring system shows intermediate electrostatic potential values, consistent with its π-electron system.

Quantum Chemical Descriptors

Key quantum chemical parameters calculated include:

ParameterValueUnits
Ionization Potential6.42eV
Electron Affinity1.85eV
Chemical Hardness2.29eV
Electronegativity4.14eV
Electrophilicity Index3.75eV
Dipole Moment4.83Debye

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant intramolecular charge transfer interactions [2]. The most prominent stabilizing interaction occurs between the lone pair of the amino nitrogen (LP(N)) and the σ* antibonding orbital of the adjacent C-C bond, with a stabilization energy of 18.7 kcal/mol. Additional stabilizing interactions involve the π-electron system of the aromatic ring and the carbonyl group, contributing to the overall molecular stability.

Molecular Dynamics Simulations of Protein-Ligand Interactions

Simulation Parameters and Setup

Molecular dynamics simulations were performed using the GROMACS 4.5.5 package with the AMBER99sb force field [3]. The 4-amino-4-(p-tolyl)butanoic acid molecule was parameterized using the General AMBER Force Field (GAFF) with AM1-BCC charges generated using the Antechamber suite. The system was solvated in a cubic water box using the TIP3P water model, with Na+ counterions added to maintain electroneutrality.

Protein-Ligand Complex Formation

Docking studies revealed that 4-amino-4-(p-tolyl)butanoic acid exhibits high binding affinity to GABA receptors, with binding energies ranging from -7.2 to -9.1 kcal/mol [3]. The compound forms stable hydrogen bonds with key residues including Arg104, Ser243, and Tyr198, similar to the natural GABA ligand. The p-tolyl group engages in π-π stacking interactions with aromatic residues in the binding pocket.

Conformational Dynamics and Stability

MD simulations spanning 200 ns demonstrate that the protein-ligand complex remains stable throughout the simulation period [3]. The root mean square deviation (RMSD) of the ligand stabilizes around 1.2 Å after the initial 10 ns equilibration period. The ligand maintains its binding orientation with the amino group forming consistent hydrogen bonds with the protein backbone.

Binding Interaction Analysis

Key protein-ligand interactions identified include:

Interaction TypeResidueDistance (Å)Occupancy (%)
Hydrogen BondArg1042.889
Hydrogen BondSer2433.176
π-π StackingTyr1983.982
van der WaalsMet1654.295
ElectrostaticGlu2204.568

Binding Free Energy Calculations

Using the MM-PBSA method, the binding free energy was calculated to be -28.4 ± 3.2 kcal/mol, indicating favorable binding thermodynamics [4]. The enthalpic contribution (-35.1 kcal/mol) dominates over the entropic penalty (6.7 kcal/mol), consistent with the formation of specific intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Descriptor Selection and Model Development

QSPR models were developed using multiple linear regression (MLR) analysis with topological indices as molecular descriptors [5]. A comprehensive set of 1497 constitutional, topological, geometrical, and electronic descriptors were calculated using the Dragon software. The Replacement Method was employed for optimal descriptor selection, resulting in models containing 3-7 descriptors.

Physicochemical Property Predictions

The most successful QSPR models were developed for thermodynamic properties:

Heat Capacity (Cv) Model:
Cv = 12.85 + 0.0034(W) + 0.0021(Wp) - 0.0015(Sz)
R² = 0.94, RMSE = 2.1 J/mol·K

Entropy (S) Model:
S = 45.2 + 0.0052(W) + 0.0028(H) - 0.0019(J)
R² = 0.92, RMSE = 3.4 J/mol·K

Thermal Energy (Eth) Model:
Eth = 234.5 + 0.0067(Wp) + 0.0041(WW) - 0.0024(Sz)
R² = 0.89, RMSE = 12.3 kJ/mol

Where W = Wiener index, Wp = Wiener polarity index, Sz = Szeged index, H = Harary index, J = Balaban index, WW = Hyper-Wiener index.

Model Validation and Statistical Analysis

Cross-validation techniques were employed to assess model reliability [5]. The leave-one-out cross-validation yielded Q² values of 0.91, 0.89, and 0.86 for heat capacity, entropy, and thermal energy models, respectively. External validation using a test set of 20 compounds confirmed the predictive capability of the models.

Biological Activity Predictions

QSPR models were extended to predict biological activities:

PropertyDescriptorRMSE
Antioxidant ActivityIonization Potential0.950.08
Membrane PermeabilityLogP, TPSA0.880.12
Protein BindingElectrophilicity Index0.910.09
SolubilityMolecular Volume0.860.15

Conformational Analysis Through Rotational Barrier Calculations

Torsional Angle Scanning

Relaxed potential energy surface scans were performed by systematically varying the C(2)-C(5)-C(6)-C(7) torsion angle in 10° increments from 0° to 360° [6]. The B3LYP/6-311++G(d,p) level of theory was employed with full geometry optimization at each point while constraining the selected dihedral angle.

Conformational Landscape and Energy Barriers

The conformational analysis reveals a complex energy landscape with multiple minima and maxima [6]. Two global minima were identified at torsion angles of -152.3° and +152.3°, corresponding to energetically equivalent conformers. The energy difference between these conformers and the global maximum (planar configuration, 0°) yields a rotational barrier of 5.66 kcal/mol.

Conformational Preferences

The analysis identified several important conformational states:

ConformerTorsion Angle (°)Relative Energy (kcal/mol)Population (%)
Global Min 1-152.30.042.1
Global Min 2+152.30.042.1
Local Min 1-52.30.678.9
Local Min 2+52.30.678.9
Transition State0.05.66<0.1

Intramolecular Interactions

The conformational preferences are governed by intramolecular interactions, particularly between the amino group and the aromatic ring system [6]. Close contacts between C(5)H and C(11)H atoms (2.07 Å) in the planar configuration create significant steric repulsion, destabilizing this arrangement. The preferred conformations minimize these unfavorable interactions while maintaining favorable electronic delocalization.

Thermodynamic Analysis

Temperature-dependent population analysis using the Boltzmann distribution shows that at 298 K, the two global minima account for 84.2% of the total population, with the remaining conformers contributing minimally [6]. The calculated entropy of mixing (ΔSmix = 2.3 cal/mol·K) indicates moderate conformational flexibility that may contribute to biological activity.

Dynamic Behavior

Dates

Last modified: 08-19-2023

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